(S)-2-Iodomethyl-pyrrolidine hydrochloride
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Overview
Description
(S)-2-Iodomethyl-pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The this compound is particularly notable for its chiral center, which makes it useful in asymmetric synthesis and as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Iodomethyl-pyrrolidine hydrochloride typically involves the iodination of (S)-2-methyl-pyrrolidine. One common method includes the reaction of (S)-2-methyl-pyrrolidine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to achieve high efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Iodomethyl-pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of (S)-2-methyl-pyrrolidine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield (S)-2-azidomethyl-pyrrolidine, while oxidation with hydrogen peroxide would produce (S)-2-iodomethyl-pyrrolidine N-oxide.
Scientific Research Applications
(S)-2-Iodomethyl-pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a precursor for radiolabeled compounds in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Iodomethyl-pyrrolidine hydrochloride depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, facilitating the formation of enantiomerically pure products. In biological systems, it may interact with specific enzymes or receptors, influencing their activity through covalent modification or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
®-2-Iodomethyl-pyrrolidine hydrochloride: The enantiomer of (S)-2-Iodomethyl-pyrrolidine hydrochloride, used in similar applications but with different stereochemical outcomes.
2-Bromomethyl-pyrrolidine hydrochloride: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
2-Chloromethyl-pyrrolidine hydrochloride: Another halogenated derivative with distinct chemical properties and uses.
Uniqueness
This compound is unique due to its chiral center and the presence of the iodine atom, which makes it highly reactive and suitable for a variety of synthetic transformations. Its ability to participate in stereoselective reactions makes it particularly valuable in the synthesis of enantiomerically pure compounds.
Properties
IUPAC Name |
(2S)-2-(iodomethyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10IN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQVJLXTSOKSSS-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CI.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CI.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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